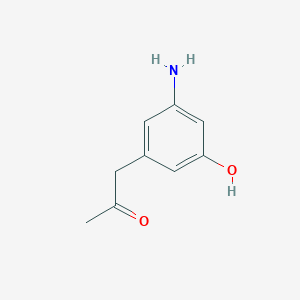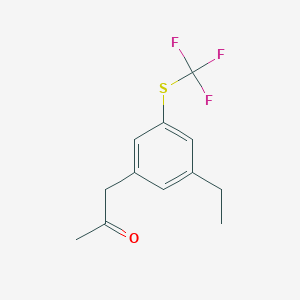
1-Chloro-2,5-difluoro-3-(fluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,5-difluoro-3-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4ClF3 It is a derivative of benzene, where three hydrogen atoms are replaced by one chlorine atom and three fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-2,5-difluoro-3-(fluoromethyl)benzene can be synthesized through several methods. One common approach involves the fluorination of 1-chloro-2,5-difluorobenzene using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2,5-difluoro-3-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated benzoic acids or other derivatives.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Fluorinated anilines or ethers.
Oxidation: Fluorinated benzoic acids.
Reduction: Fluorinated cyclohexanes or partially hydrogenated benzenes.
Applications De Recherche Scientifique
1-Chloro-2,5-difluoro-3-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a probe in studying biological systems due to its unique fluorine atoms.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of fluorinated drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-2,5-difluoro-3-(fluoromethyl)benzene involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2,5-difluorobenzene: Lacks the fluoromethyl group, making it less reactive in certain substitution reactions.
1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene: Similar structure but with different fluorine atom positions, leading to different chemical properties.
1-Chloro-2,3-difluoro-5-(fluoromethyl)benzene: Another isomer with distinct reactivity and applications.
Uniqueness
1-Chloro-2,5-difluoro-3-(fluoromethyl)benzene is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical reactivity and potential applications. Its ability to undergo selective reactions and form specific products makes it valuable in various research and industrial contexts.
Propriétés
Formule moléculaire |
C7H4ClF3 |
|---|---|
Poids moléculaire |
180.55 g/mol |
Nom IUPAC |
1-chloro-2,5-difluoro-3-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4ClF3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-2H,3H2 |
Clé InChI |
KBVNEBUHODQPNR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1CF)F)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


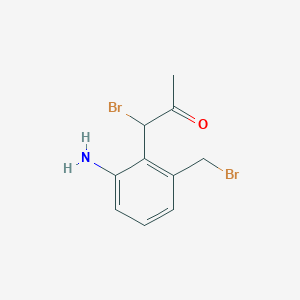
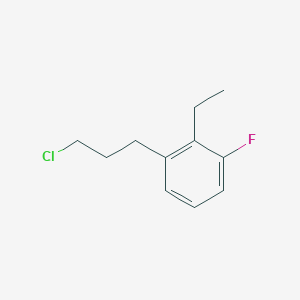
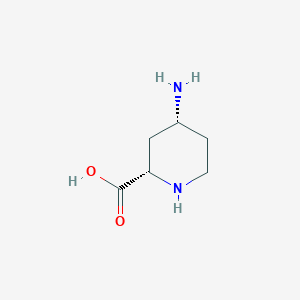


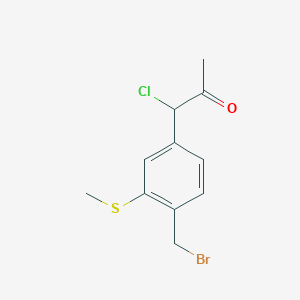
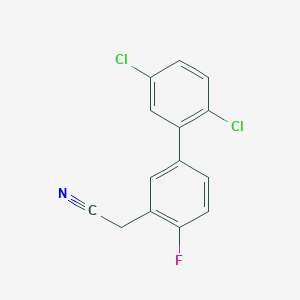

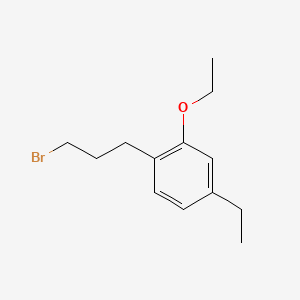
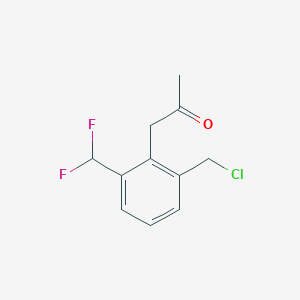
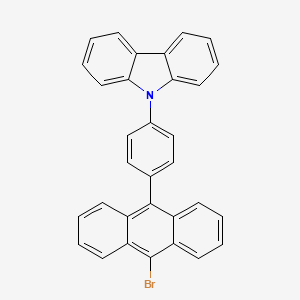
![N'-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide](/img/structure/B14047515.png)
